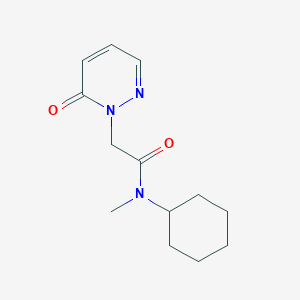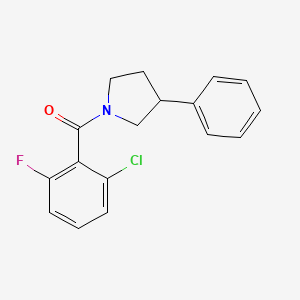![molecular formula C23H30N2O4S2 B6582016 4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide CAS No. 1208903-50-7](/img/structure/B6582016.png)
4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-phenyl-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}oxane-4-carboxamide is a useful research compound. Its molecular formula is C23H30N2O4S2 and its molecular weight is 462.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.16469979 g/mol and the complexity rating of the compound is 697. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that organoboron compounds, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
Organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
Action Environment
It’s important to note that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph . Therefore, the pH of the environment can significantly influence the compound’s action .
Properties
IUPAC Name |
4-phenyl-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S2/c26-22(23(12-16-29-17-13-23)19-7-2-1-3-8-19)24-14-11-20-9-4-5-15-25(20)31(27,28)21-10-6-18-30-21/h1-3,6-8,10,18,20H,4-5,9,11-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJTTYTVCSBWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-2-methoxypyridine](/img/structure/B6581938.png)
![1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B6581946.png)
![1-(2,5-dimethylfuran-3-carbonyl)-4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6581951.png)
![4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-[(E)-2-phenylethenesulfonyl]piperidine](/img/structure/B6581954.png)
![methyl 3-{[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B6581969.png)
![4-(dimethylsulfamoyl)-N-{2-[4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}benzamide](/img/structure/B6581980.png)
![1-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methyl}-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B6581985.png)

![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6582009.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582024.png)
![2-(naphthalen-1-yl)-N-[1-(thiophen-2-yl)propan-2-yl]acetamide](/img/structure/B6582031.png)

![N-[(1-methylpiperidin-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B6582054.png)
![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6582059.png)
